molecular formula C10H22N2O8S2 B1630553 Popso CAS No. 68189-43-5

Popso

Cat. No.: B1630553
CAS No.: 68189-43-5
M. Wt: 362.4 g/mol
InChI Key: LVQFQZZGTZFUNF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Popso is synthesized through the reaction of piperazine with 2-hydroxypropanesulfonic acid. The reaction typically involves the following steps:

    Preparation of Piperazine Solution: Piperazine is dissolved in water to form a solution.

    Addition of 2-Hydroxypropanesulfonic Acid: 2-Hydroxypropanesulfonic acid is gradually added to the piperazine solution under constant stirring.

    pH Adjustment: The pH of the reaction mixture is adjusted to the desired range using sodium hydroxide or hydrochloric acid.

    Crystallization: The resulting solution is cooled to induce crystallization of this compound.

    Purification: The crystals are filtered, washed, and dried to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Popso undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Scientific Research Applications

Popso is widely used in scientific research due to its buffering capacity and stability. Some of its applications include:

Mechanism of Action

Popso exerts its effects primarily through its buffering capacity. It maintains a stable pH by neutralizing acids and bases in the solution. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Popso is compared with other similar compounds, such as:

    PIPES (Piperazine-N,N’-bis(2-ethanesulfonic acid)): Similar buffering capacity but different pH range.

    HEPES (4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid): Widely used buffer with a different pH range.

    EPPS (N-(2-Hydroxyethyl)piperazine-N’-(3-propanesulfonic acid)): Another zwitterionic buffer with distinct properties

This compound is unique due to its specific pH range and stability, making it suitable for a wide range of applications in scientific research and industry.

Properties

IUPAC Name

2-hydroxy-3-[4-(2-hydroxy-3-sulfopropyl)piperazin-1-yl]propane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O8S2/c13-9(7-21(15,16)17)5-11-1-2-12(4-3-11)6-10(14)8-22(18,19)20/h9-10,13-14H,1-8H2,(H,15,16,17)(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQFQZZGTZFUNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(CS(=O)(=O)O)O)CC(CS(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60887233
Record name 1,4-Piperazinedipropanesulfonic acid, .beta.1,.beta.4-dihydroxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68189-43-5
Record name Piperazine-N,N′-bis(2-hydroxypropanesulfonic acid)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68189-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Popso
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Piperazinedipropanesulfonic acid, .beta.1,.beta.4-dihydroxy-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Piperazinedipropanesulfonic acid, .beta.1,.beta.4-dihydroxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β,β'-dihydroxypiperazine-1,4-dipropanesulphonic acid
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Record name POPSO
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does POPSO compare to other zwitterionic buffers in terms of its pK2 value and the implications for biological research?

A2: Studies have meticulously determined the second acidic dissociation constant (pK2) of this compound across a range of temperatures relevant to biological systems, including body temperature (310.15 K). [] At 310.15 K, this compound exhibits a pK2 of 7.6862, affirming its utility as a buffer within the physiological pH range (7.0 to 8.5). [] This characteristic makes this compound and its sodium salts particularly suitable for pH control in biological experiments. Further research has compared the pK2 values of this compound with similar zwitterionic buffers like HEPPSO, CHES, and Trizma in various solvent mixtures to understand their behavior under different experimental conditions. []

Q2: Has this compound been explored in analytical applications, and if so, what are its advantages?

A4: Yes, this compound has shown promise as a "multi-tasking" reagent in electrogenerated chemiluminescence (ECL) analysis. [] Studies demonstrate its effectiveness as a co-reactant for the ECL of tris(2,2'-bipyridine)ruthenium(II) (). [] Significantly, this compound can simultaneously serve as a pH buffer and supporting electrolyte in aqueous solutions, simplifying the ECL analysis process and potentially leading to more streamlined analytical methods. []

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